molecular formula C30H28O8 B1675608 LY210073 CAS No. 148291-65-0

LY210073

Cat. No.: B1675608
CAS No.: 148291-65-0
M. Wt: 516.5 g/mol
InChI Key: MTTBGOLFCYOWSV-GQCTYLIASA-N
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Description

LY210073 is a small molecule drug initially developed by Eli Lilly & Co. It functions as a dual inhibitor, targeting both cyclooxygenase-2 (COX-2) and leukotriene B4 receptor (LTB4R). This compound has shown potential in treating various immune system diseases, respiratory diseases, and skin and musculoskeletal diseases .

Preparation Methods

The synthesis of LY210073 involves the design and synthesis of potent xanthone dicarboxylic acid derivativesThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

LY210073 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

LY210073 exerts its effects by inhibiting the activity of cyclooxygenase-2 and antagonizing the leukotriene B4 receptor. Cyclooxygenase-2 is an enzyme involved in the production of pro-inflammatory prostaglandins, while leukotriene B4 is a potent inflammatory mediator. By inhibiting these targets, this compound reduces inflammation and provides therapeutic benefits in various inflammatory conditions .

Comparison with Similar Compounds

LY210073 is unique in its dual inhibition of cyclooxygenase-2 and leukotriene B4 receptor. Similar compounds include:

    Celecoxib: A selective cyclooxygenase-2 inhibitor used to treat pain and inflammation.

    Montelukast: A leukotriene receptor antagonist used to treat asthma and allergic rhinitis.

    Zileuton: A leukotriene synthesis inhibitor used to treat asthma.

Compared to these compounds, this compound offers the advantage of targeting both cyclooxygenase-2 and leukotriene B4 receptor, potentially providing broader anti-inflammatory effects .

Properties

IUPAC Name

5-(2-carboxyethyl)-6-[(E)-6-(4-methoxyphenyl)hex-5-enoxy]-9-oxoxanthene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28O8/c1-36-21-10-7-19(8-11-21)6-4-2-3-5-17-37-25-15-12-23-28(33)24-18-20(30(34)35)9-14-26(24)38-29(23)22(25)13-16-27(31)32/h4,6-12,14-15,18H,2-3,5,13,16-17H2,1H3,(H,31,32)(H,34,35)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTBGOLFCYOWSV-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CCCCCOC2=C(C3=C(C=C2)C(=O)C4=C(O3)C=CC(=C4)C(=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/CCCCOC2=C(C3=C(C=C2)C(=O)C4=C(O3)C=CC(=C4)C(=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148291-65-0
Record name LY 210073
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148291650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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